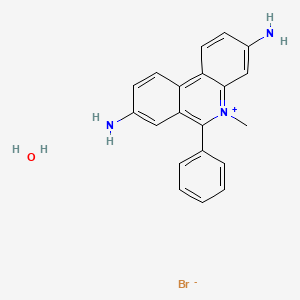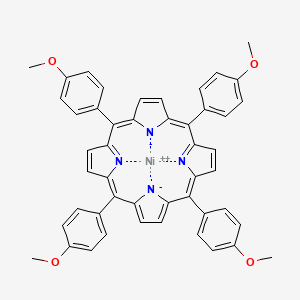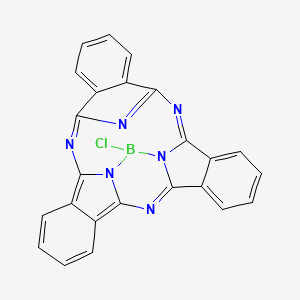
次酞菁氯化硼
描述
Boron subphthalocyanine chloride is an organic material used in photoelectric conversion organic layers as semiconducting materials . It is also used as a dye in luminescent materials . The compound has the empirical formula C24H12BClN6 and a molecular weight of 430.66 .
Synthesis Analysis
Boron subphthalocyanines are synthesized by a condensation reaction using the corresponding phthalonitriles and boron trichloride as a template . An aminoalkyl group is introduced on the central boron atom, followed by N-methylation to introduce a cationic axial ligand .Molecular Structure Analysis
The structure of Boron subphthalocyanine chloride is comprised of three azomethine-bridged isoindole units and a central boron atom with an axial substituent . The Fullprof Suite program and Rietveld analysis were used to refine and index the crystal structure of B-subPc-Cl .Chemical Reactions Analysis
The charge transfer dynamics at the boron subphthalocyanine chloride/C60 interface have been studied using non-adiabatic molecular dynamics . The distortion of the SubPc conical structure affects orbital localization and the “breathing” motion of SubPc drives the charge transfer process in SubPc/C60 .Physical And Chemical Properties Analysis
Boron subphthalocyanine chloride is a brown powder or crystal with a melting point of >360 °C . It has a density of 1.624 g/cm3 . The absorption and fluorescence properties can be finely tuned by substituent groups at either the periphery of the SubPc or at the axial position at the central boron atom .科学研究应用
Organic Electronics
Boron subphthalocyanines (BsubPcs) have emerged as high-performing materials in organic electronics. Their unique properties make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Specifically, chloroboron subphthalocyanine (Cl-BsubPc) has been used as an organic semiconductor in these devices. Researchers continue to explore derivatives of BsubPcs beyond Cl-BsubPc, focusing on molecular design to enhance material properties and device performance .
Catalysis and Photocatalysis
BsubPcs can act as catalysts or photocatalysts in chemical reactions. Researchers explore their use in photochemical transformations, such as water splitting for hydrogen production or organic synthesis. The unique electronic structure of BsubPcs influences their catalytic activity, making them intriguing candidates for green chemistry applications.
作用机制
Target of Action
Boron Subphthalocyanine Chloride (SubPC) is primarily used in the field of organic electronics, particularly in organic solar cells . Its primary targets are the electronic components of these devices, where it plays a crucial role in the conversion of light into electricity .
- The BsubPc molecular fragment curves away from the axial fragment which protrudes perpendicularly from the tetra-coordinated boron atom spatially isolating the axial fragment .
- An orbital density node appears on the boron atom in the frontier orbitals in BsubPcs .
- The local C .
Biochemical Pathways
Instead, it influences the photophysical properties and the solid-state arrangement of organic electronic devices .
Result of Action
The result of SubPC’s action is the efficient conversion of light into electricity in organic solar cells . The axial substitutions of subphthalocyanine show noticeable influences on their photoelectrical properties .
Action Environment
The action, efficacy, and stability of SubPC can be influenced by various environmental factors. For instance, the process of reacting the Lewis acid BCl3 with a (fluoro)n-phthalonitrile yielded a mixture of Cl-FnBsubPc and F-FnBsubPc with varying compositions on each experimental run . It is clear that the axial fluoride significantly influences the basic solid-state arrangement .
安全和危害
未来方向
Boron subphthalocyanines are particularly interesting for their optical properties offering potential applications for organic photovoltaics, organic light-emitting diodes, photodynamic therapy, and fluorescence imaging . By suitable functionalization, fluorescence can be controlled by acid/base stimuli or by light/heat stimuli causing isomerization of an appended photo/thermoswitch .
属性
IUPAC Name |
12-chloro-2,11,13,22,30,31-hexaza-12-boraoctacyclo[21.6.1.110,14.03,11.04,9.013,21.015,20.024,29]hentriaconta-1,3,5,7,9,14(31),15,17,19,21,23(30),24,26,28-tetradecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12BClN6/c26-25-31-21-15-9-3-5-11-17(15)23(31)30-24-18-12-6-4-10-16(18)22(32(24)25)29-20-14-8-2-1-7-13(14)19(27-20)28-21/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJKCEPOUBWFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2C3=C4C=CC=CC4=C2N=C5N1C(=NC6=NC(=N3)C7=CC=CC=C76)C8=CC=CC=C85)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12BClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Boron subphthalocyanine chloride (SubPc)?
A1: The molecular formula of Boron subphthalocyanine chloride is C24H12BClN6. Its molecular weight is 434.67 g/mol.
Q2: What are the key spectroscopic characteristics of SubPcs?
A2: SubPcs display strong absorption in the visible region (550-650 nm) due to their extended π-conjugation. [] This intense absorption, termed the Q-band, makes them efficient light absorbers for OPV applications. [, ] Additionally, they exhibit characteristic peaks in NMR (1H, 13C, 11B, 19F) and IR spectra, useful for structural characterization. [, ]
Q3: How does the performance of SubPc-based OPVs vary with different donor materials?
A3: Studies show that the choice of donor material significantly impacts SubPc-based OPV performance. For instance, devices using vacuum-deposited α-6T as the donor generally outperform those using solution-cast P3HT, although both materials exhibit similar performance trends. [] Additionally, the use of C70 as an acceptor instead of C60 has been shown to improve the performance of SubPc-based OPVs, primarily due to C70’s higher absorption coefficient and wider absorption band. []
Q4: How does thermal treatment affect the morphology and performance of SubPc thin films in OPVs?
A4: Annealing SubPc films at specific temperatures, such as 100°C, can enhance their crystallinity and improve the overall performance of the OPV device. This improvement is attributed to increased optical absorption and a more ordered morphology, facilitating better charge transport. []
Q5: How do SubPc thin films behave in double-layer structures with other organic semiconductors?
A5: SubPc thin films exhibit interesting behavior in double-layer structures. For example, in a SubPc/CuPc structure, the underlying SubPc layer acts as a morphological template for the CuPc layer, influencing its grain size. [, ]
Q6: How do SubPcs interact with metal ions at interfaces?
A6: Research demonstrates the ability of SubPcs to interact with metal ions at interfaces. For example, thioether-derivatized SubPcs can form aggregates in the presence of palladium(II) ions at a toluene-water interface. [, ] This interaction leads to the formation of either H-aggregates or J-aggregates depending on the specific SubPc derivative.
Q7: Can SubPcs be used as tags for studying biomolecular interactions?
A7: Yes, SubPcs can be used as marker tags for investigating interactions with biomolecules. For example, SubPc-tagged testosterone was successfully employed to study its binding behavior with human serum albumin at a liquid/liquid interface. []
Q8: How is computational chemistry used to study the electronic and geometric properties of SubPcs?
A8: Density functional theory (DFT) calculations are often employed to investigate the electronic structure and geometry of SubPcs and their derivatives. These calculations provide insights into their HOMO-LUMO levels, redox potentials, and molecular orbital distributions, which are crucial for understanding their optoelectronic properties. [, , ]
Q9: Have molecular dynamics simulations been used to study SubPc-based systems?
A9: Yes, molecular dynamics simulations have been used to study the stability of SubPc-based heterojunctions, particularly those involving MOFs. For example, simulations on a SubPc-Br/UiO-66 heterojunction revealed the significant contribution of B-O-Zr bonds and van der Waals forces to its stability. []
Q10: How do modifications to the SubPc structure, like axial substitution, impact its properties?
A10: Axial substitution on the boron atom significantly influences SubPc properties. For instance, incorporating electron-withdrawing groups can enhance electron mobility and shift reduction potentials. [, ] Similarly, introducing specific axial ligands can lead to the formation of self-assembled structures like helicates and cages. [, ]
Q11: How does halogenation of SubPcs influence their performance in OPVs?
A11: Halogenation, particularly chlorination, of SubPcs can enhance their electron affinity, leading to higher open-circuit voltages (VOC) in OPV devices. This effect is attributed to the increased energy difference between the donor HOMO and the acceptor LUMO. []
Q12: What is the impact of peripheral substituents on the properties of SubPcs?
A12: Peripheral substituents can significantly influence the electronic properties and aggregation behavior of SubPcs. For example, incorporating fluorine atoms into the periphery can enhance electron-withdrawing ability, influencing the energy levels and optical properties. [, ]
Q13: What are some potential applications of SubPcs beyond OPVs?
A13: Besides OPVs, SubPcs show potential in various fields, including:
- Sensing: Their sensitivity to metal ions makes them suitable for developing sensors for environmental monitoring and biological applications. [, ]
- Bioimaging: Their strong fluorescence in the red/near-infrared region makes them attractive for bioimaging applications. []
- Catalysis: The unique electronic properties of SubPcs and their derivatives suggest potential applications in catalysis, although further research is needed in this area. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



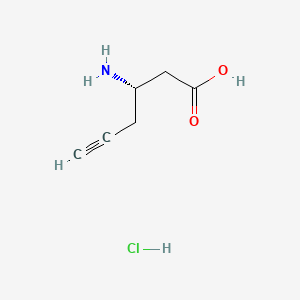
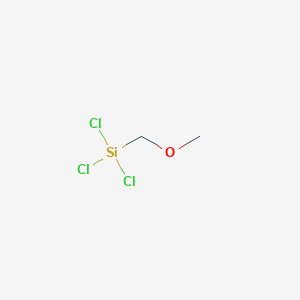

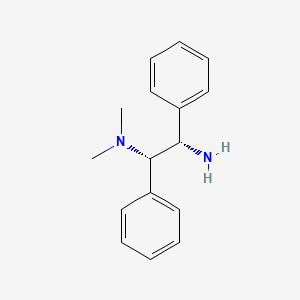

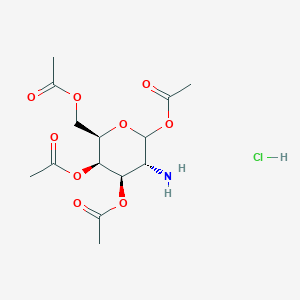
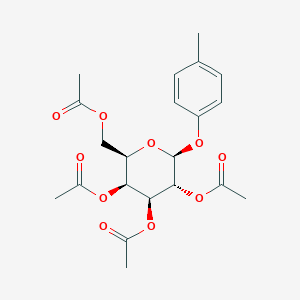
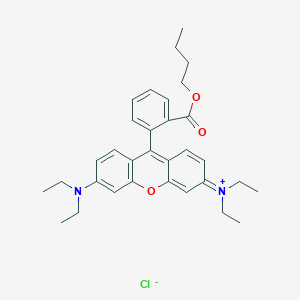

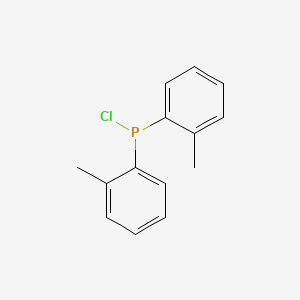

![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B3068315.png)
